ethyl 2-(2-(2-oxo-2H-chromene-3-carboxamido)thiazol-4-yl)acetate
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Overview
Description
“Ethyl 2-(2-(2-oxo-2H-chromene-3-carboxamido)thiazol-4-yl)acetate” is a complex organic compound . It is derived from ethyl 2-oxo-2H-chromene-3-carboxylate, which is a type of coumarin . Coumarins are a class of compounds that have been studied for their broad spectrum of biological activities .
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate . A mixture of ethyl 2-oxo-2H-chromene-3-carboxylate and hydrazine hydrate in absolute ethanol was heated under reflux for 2 hours . The precipitate formed was filtered off, washed with ethanol, and dried .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, and its analysis would require advanced techniques such as NMR spectroscopy . Chemical shifts in NMR spectra are expressed in δ-values (ppm) relative to TMS as an internal standard .
Chemical Reactions Analysis
The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied in detail . It was found that besides the expected product, another main reaction product was identified as malono-hydrazide . This reaction has been used as a precursor in the syntheses of several heterocyclic compounds and hydrazones .
Scientific Research Applications
Efficient One-Pot Synthesis
Ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates were synthesized using a one-pot method that involves the reaction of 2H-3-chromenecarbaldehydes, glycine ethyl ester hydrochloride, and mercaptoacetic acid under refluxing conditions. This synthesis approach demonstrates the compound's utility in creating derivatives with potential for further chemical exploration (S. Reddy & G. Krupadanam, 2010).
Antimicrobial Activity
A series of innovative compounds starting from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate were synthesized and demonstrated significant antibacterial and antifungal activities. This research highlights the potential of ethyl 2-(2-(2-oxo-2H-chromene-3-carboxamido)thiazol-4-yl)acetate derivatives as antimicrobial agents (G. Parameshwarappa et al., 2009).
Cytotoxic Activity
The synthesis of novel thiazole derivatives bearing a coumarin nucleus and their cytotoxic activity against HaCaT cells (human keratinocytes) were explored. These studies suggest potential applications in the development of therapeutics or research tools for studying cell biology (S. M. Gomha & K. Khalil, 2012).
Biological Evaluation of Innovative Coumarin Derivatives
The synthesis and biological evaluation of a series of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide highlighted the compound's significance in developing new molecules with potential biological activities. This study underscores the importance of such derivatives in medicinal chemistry (C. K. Ramaganesh et al., 2010).
Synthesis and Structure Exploration
Research on the synthesis and structure of thiazolopyrimidine derivatives, starting from ethyl acetoacetate, showcases the compound's versatility in forming structurally diverse molecules, which could have implications in various fields of chemical research (N. O. Vasilkova et al., 2020).
Mechanism of Action
Target of Action
A related compound, ethyl 2,2-difluoro-2-(2-oxo-2h-chromene-3-yl) acetate, has been shown to suppress the egfr/pi3k/akt/mtor signaling pathway in non-small cell lung cancer . This pathway is crucial in cell proliferation, migration, and survival .
Mode of Action
For instance, the related compound ethyl 2,2-difluoro-2-(2-oxo-2H-chromene-3-yl) acetate has been shown to suppress the EGFR/PI3K/AKT/mTOR signaling pathway, thereby inhibiting the malignant biological behaviors of non-small cell lung cancer .
Biochemical Pathways
Ethyl 2-(2-(2-oxo-2H-chromene-3-carboxamido)thiazol-4-yl)acetate may affect several biochemical pathways. The related compound ethyl 2,2-difluoro-2-(2-oxo-2H-chromene-3-yl) acetate has been shown to suppress the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway is involved in cell proliferation, migration, and survival, and its suppression can lead to cell cycle arrest and apoptosis .
Result of Action
The related compound ethyl 2,2-difluoro-2-(2-oxo-2h-chromene-3-yl) acetate has been shown to inhibit proliferation, migration, and invasion of non-small cell lung cancer cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .
Properties
IUPAC Name |
ethyl 2-[2-[(2-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-2-23-14(20)8-11-9-25-17(18-11)19-15(21)12-7-10-5-3-4-6-13(10)24-16(12)22/h3-7,9H,2,8H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUIJYCDYFNQJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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